Superior AhR Binding Affinity Compared to Structural Analogs
ITE demonstrates a high binding affinity for the AhR with a Ki of 3 nM . This affinity is significantly higher than that of a close structural analog, ITE-CONHCH3 (Ki = 88 nM) , and comparable to or better than many synthetic AhR ligands, establishing it as a high-potency tool compound.
| Evidence Dimension | AhR Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | ITE-CONHCH3: 88 nM |
| Quantified Difference | ITE exhibits ~29-fold higher affinity (lower Ki) than ITE-CONHCH3. |
| Conditions | In vitro binding assay |
Why This Matters
Higher affinity translates to greater target engagement at lower concentrations, reducing off-target effects and conserving valuable compound in experimental workflows.
- [1] Song J, Clagett-Dame M, Peterson RE, Hahn ME, Westler WM, Sicinski RR, DeLuca HF. A ligand for the aryl hydrocarbon receptor isolated from lung. Proc Natl Acad Sci U S A. 2002;99(23):14694-14699. View Source
- [2] Pang LP, et al. ITE inhibits growth of human pulmonary artery endothelial cells. Exp Lung Res. 2017 Oct;43(8):283-292. (Note: This reference contains comparative data for ITE-CONHCH3). View Source
